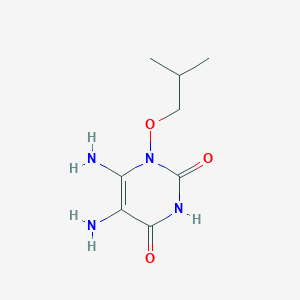

5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17621767

Molecular Formula: C8H14N4O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O3 |

|---|---|

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 5,6-diamino-1-(2-methylpropoxy)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H14N4O3/c1-4(2)3-15-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) |

| Standard InChI Key | UKDYOPYTRYMZFV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CON1C(=C(C(=O)NC1=O)N)N |

Introduction

Structural Overview and Nomenclature

5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine family, a class of heterocyclic aromatic compounds integral to nucleic acid biochemistry. Its structure consists of a six-membered ring with two nitrogen atoms at positions 1 and 3, complemented by two ketone groups at positions 2 and 4. The substitution pattern distinguishes it from simpler uracil derivatives:

-

Amino groups at positions 5 and 6 enhance nucleophilicity and hydrogen-bonding capacity.

-

Isobutoxy group at position 1 introduces steric bulk and lipophilicity, influencing solubility and reactivity.

The IUPAC name reflects this substitution: 5,6-diamino-1-(2-methylpropoxy)pyrimidine-2,4-dione. Its molecular formula is C₈H₁₄N₄O₃, with a molecular weight of 214.22 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄O₃ |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 5,6-diamino-1-(2-methylpropoxy)pyrimidine-2,4-dione |

| Canonical SMILES | CC(C)CON1C(=C(C(=O)NC1=O)N)N |

| Predicted Density | 1.35–1.45 g/cm³ |

| Solubility | Sparingly soluble in polar solvents (e.g., DMSO, methanol) |

Synthetic Pathways and Methodologies

The synthesis of 5,6-diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions, leveraging established pyrimidine ring-forming strategies.

Pyrimidine Ring Formation

The core pyrimidine ring is constructed via cyclization reactions using β-keto esters or β-diketones as precursors. For example, condensation of ethyl acetoacetate with urea under acidic conditions yields a dihydroxy intermediate, which is subsequently functionalized.

Isobutoxy Substitution

The isobutoxy group is introduced via nucleophilic substitution. Treatment of a hydroxyl-containing precursor with isobutyl bromide in the presence of a base (e.g., potassium carbonate) facilitates ether formation.

Industrial Considerations

Scale-up processes prioritize:

-

Catalyst optimization to enhance yield (e.g., phase-transfer catalysts).

-

Continuous flow chemistry to improve reaction control and reduce waste.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its amino and ketone functionalities:

Oxidation Reactions

Amino groups can be oxidized to nitro or nitroso derivatives using agents like KMnO₄ (acidic conditions) or H₂O₂ (alkaline media). For example:

Reduction Reactions

Selective reduction of ketones to alcohols is achievable with NaBH₄, though the amino groups typically remain intact.

Substitution Reactions

The isobutoxy group can be replaced by stronger nucleophiles (e.g., thiols, amines) under SN2 conditions. For instance, reaction with sodium ethoxide yields ethoxy analogs.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

| Compound | Substituents | Key Properties |

|---|---|---|

| 5,6-Diamino-1,3-dimethyluracil hydrate | 1,3-dimethyl | Higher solubility in DMSO/methanol |

| 5,6-Diamino-1-methyluracil | 1-methyl | Lower steric hindrance |

| Target compound | 1-isobutoxy | Enhanced lipophilicity, steric bulk |

The isobutoxy group in the target compound reduces aqueous solubility compared to methylated analogs but improves membrane permeability, a critical factor in drug design.

Future Research Directions

-

Pharmacokinetic studies: Evaluate absorption and metabolism in model organisms.

-

Crystallography: Determine X-ray structures to elucidate binding modes with biological targets.

-

Green synthesis: Develop solvent-free or microwave-assisted routes to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume